molecular formula C10H11NOS B14194258 4-(1-Isothiocyanatopropyl)phenol CAS No. 919474-68-3

4-(1-Isothiocyanatopropyl)phenol

Katalognummer: B14194258
CAS-Nummer: 919474-68-3
Molekulargewicht: 193.27 g/mol
InChI-Schlüssel: ZGZCOMUTZVCDBM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-(1-Isothiocyanatopropyl)phenol is an organic compound with the molecular formula C10H11NOS It is a derivative of phenol, characterized by the presence of an isothiocyanate group attached to a propyl chain at the para position of the phenol ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1-Isothiocyanatopropyl)phenol typically involves the reaction of 4-(1-aminopropyl)phenol with thiophosgene. The reaction is carried out in an inert atmosphere, such as nitrogen, to prevent unwanted side reactions. The general reaction scheme is as follows:

4-(1-aminopropyl)phenol+thiophosgeneThis compound+HCl\text{4-(1-aminopropyl)phenol} + \text{thiophosgene} \rightarrow \text{this compound} + \text{HCl} 4-(1-aminopropyl)phenol+thiophosgene→this compound+HCl

The reaction is usually conducted in a solvent like dimethylbenzene, and the temperature is maintained at a moderate level to ensure the completion of the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to isolate the desired product.

Analyse Chemischer Reaktionen

Types of Reactions

4-(1-Isothiocyanatopropyl)phenol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Nitration: 2-nitro-4-(1-isothiocyanatopropyl)phenol and 4-nitro-4-(1-isothiocyanatopropyl)phenol.

    Halogenation: 2,4,6-tribromo-4-(1-isothiocyanatopropyl)phenol.

    Oxidation: Quinone derivatives.

Wirkmechanismus

The mechanism of action of 4-(1-Isothiocyanatopropyl)phenol involves its interaction with various molecular targets:

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

4-(1-Isothiocyanatopropyl)phenol is unique due to the presence of the isothiocyanate group, which imparts additional reactivity and potential biological activity compared to other phenol derivatives. This makes it a valuable compound for various applications in research and industry.

Eigenschaften

CAS-Nummer

919474-68-3

Molekularformel

C10H11NOS

Molekulargewicht

193.27 g/mol

IUPAC-Name

4-(1-isothiocyanatopropyl)phenol

InChI

InChI=1S/C10H11NOS/c1-2-10(11-7-13)8-3-5-9(12)6-4-8/h3-6,10,12H,2H2,1H3

InChI-Schlüssel

ZGZCOMUTZVCDBM-UHFFFAOYSA-N

Kanonische SMILES

CCC(C1=CC=C(C=C1)O)N=C=S

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.